tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
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Description
Tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H12BrF2NO2 and its molecular weight is 308.123. The purity is usually 95%.
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Biological Activity
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is an organic compound with significant biological activity, primarily due to its ability to interact with various enzymes and biological pathways. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery and development.
- Chemical Formula: C₁₁H₁₂BrF₂NO₂
- Molecular Weight: 308.12 g/mol
- IUPAC Name: tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate
- Structure: The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a substituted phenyl ring containing both bromine and fluorine substituents.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can lead to the inhibition or modification of enzymatic activity, affecting various biochemical pathways. The specific mechanisms include:
- Enzyme Inhibition: The carbamate group can interact with serine or cysteine residues in the active sites of enzymes, leading to irreversible inhibition.
- Modulation of Protein Activity: By binding to specific proteins, the compound can alter their functional states, impacting cellular processes such as signal transduction and metabolic regulation.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity: Studies have shown that derivatives of carbamates can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- Antimicrobial Properties: The compound has been investigated for its antimicrobial effects. Similar carbamate derivatives have shown activity against bacterial strains such as E. coli and Staphylococcus aureus, suggesting that this compound may possess comparable properties .
Case Studies
-
Anticancer Efficacy:
A study evaluated the effect of various carbamate derivatives on human cancer cell lines. This compound was found to inhibit cell proliferation significantly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the S phase . -
Antimicrobial Testing:
In a comparative study involving several carbamate derivatives, this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | 7 - 20 | 40 - 50 |
Benzyl N-(5-bromo-2,3-difluorophenyl)carbamate | 10 - 25 | 30 - 40 |
Other Carbamate Derivatives | Varies | Varies |
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJWHFSXMLRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675119 |
Source
|
Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-27-4 |
Source
|
Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.